2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide
CAS No.:
Cat. No.: VC15855835
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2 |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-N,N,5-trimethyl-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H15N3O2/c1-8-11(13(17)16(2)3)15-12(18-8)9-4-6-10(14)7-5-9/h4-7H,14H2,1-3H3 |
| Standard InChI Key | SSJMIQXTTXOQPF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)N(C)C |
Introduction
2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is a chemical compound classified as an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing at least one nitrogen atom in the ring structure. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of parasitic diseases and other therapeutic areas.
Synthesis
The synthesis of 2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide involves several steps, typically starting with the formation of the oxazole ring. Subsequent modifications introduce the amine and carboxamide functional groups. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity. Specific catalysts may be employed to facilitate certain steps in the synthesis.
Biological Activity and Potential Applications
The compound is primarily studied for its potential in treating parasitic infections. Its mechanism of action involves interaction with biological targets related to these infections. In vitro assays are used to evaluate its efficacy against specific parasites, establishing dose-response relationships and therapeutic indices.
Characterization Techniques
Characterization of 2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide often involves techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm its identity and purity. Spectroscopic methods like NMR and IR are used to elucidate reaction pathways and intermediates formed during chemical reactions.
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